molecular formula C8H10ClN B12993871 5-Chloro-3-ethyl-2-methylpyridine

5-Chloro-3-ethyl-2-methylpyridine

Cat. No.: B12993871
M. Wt: 155.62 g/mol
InChI Key: HHMXFIPDUGBDNZ-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-ethyl-2-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:

Major Products

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-ethyl-2-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

5-chloro-3-ethyl-2-methylpyridine

InChI

InChI=1S/C8H10ClN/c1-3-7-4-8(9)5-10-6(7)2/h4-5H,3H2,1-2H3

InChI Key

HHMXFIPDUGBDNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)Cl)C

Origin of Product

United States

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